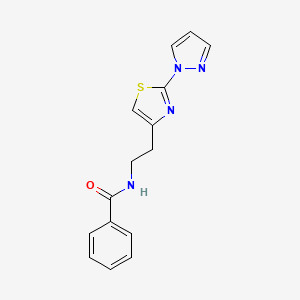

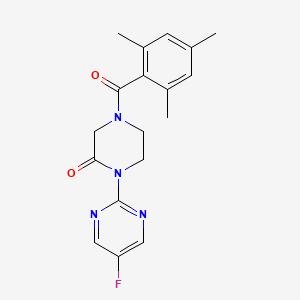

![molecular formula C16H17N5O2 B2388239 1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-53-7](/img/structure/B2388239.png)

1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimido[1,2-a]benzimidazoles . Nitrogen-containing heterocyclic compounds like this are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrimido[1,2-a]benzimidazoles have been synthesized and studied for their biological activity . The process often involves heating under reflux in pyridine .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed efficient synthesis methods for 7,8-dihydropyrimido[5,4-d]pyrimidines and other related compounds through reactions involving nucleophilic attack and intramolecular cyclization processes. These methods have been utilized to create a variety of derivatives with potential biological and chemical utility (Carvalho et al., 2007). Furthermore, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a key module in the construction of novel crown-containing hydrogen-bonded supramolecular assemblies, showcasing the compound's role in the development of complex molecular structures (Fonari et al., 2004).

Anticancer Activity

Compounds related to 1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been synthesized and tested for their anticancer activity. For instance, a series of purine-diones and pyridopyrimidine-diones, designed as olomoucine analogues, demonstrated promising inhibition activity against human breast cancer cell lines, suggesting potential applications in cancer chemotherapy (Hayallah, 2017).

Supramolecular Chemistry

The compound's derivatives have been explored for their role in forming supramolecular structures. Specifically, pyrimidine derivatives have been synthesized and investigated as suitable ligands for co-crystallization with crown ethers, leading to the formation of two- and three-dimensional networks through extensive hydrogen-bonding intermolecular interactions. This research highlights the potential of such compounds in designing new materials with complex architectures (Fonari et al., 2004).

Molecular Modeling and Synthesis

Further studies have focused on the design, molecular modeling, and synthesis of new derivatives with various biological activities, emphasizing the versatility and potential of the compound's core structure in drug discovery and development (Hayallah, 2017).

Propiedades

IUPAC Name |

1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-6-3-4-7-11(10)20-8-5-9-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3-4,6-7H,5,8-9H2,1-2H3,(H,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCWCKHCVRWBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

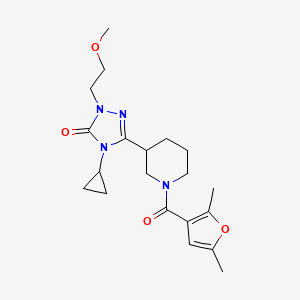

![5-isopropyl-N-(2-methoxyethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2388161.png)

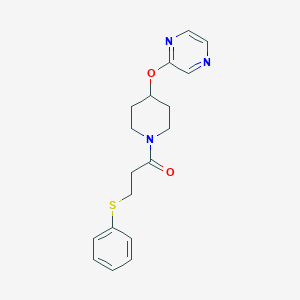

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2388167.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)

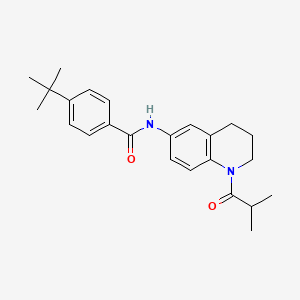

![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)

![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2388179.png)